![molecular formula C20H30N2O4 B4019487 (1R,9aR)-1-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4019487.png)
(1R,9aR)-1-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol
Description
The compound belongs to a class of chemicals that often exhibit significant biological and pharmacological activities, prompting detailed studies on their synthesis, structure, and properties. The structural complexity and potential bioactivity of such compounds make them intriguing subjects for research in organic and medicinal chemistry.
Synthesis Analysis
Synthesis of related complex molecules often involves multi-step reactions starting from simple precursors. For example, the synthesis of 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol and its analogs, which share a similar methoxy and heterocyclic structure, employs nitromethyl substituents as precursors for key intermediate formation through thermolysis and subsequent cyclization processes (Walz & Sundberg, 2000). These methodologies could be relevant for synthesizing the compound , emphasizing the importance of selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such compounds is typically determined through spectroscopic methods, including NMR and X-ray crystallography, providing insight into the arrangement of atoms and the stereochemistry crucial for their biological activity. The structural assignment of related compounds, like the synthesis and structural elucidation of 5,6-dihydro-8-hydroxy-9-methoxy-1H,7H-benzo[ij]quinolizine-1,7-dione, demonstrates the complexity and the necessity of precise analytical techniques for such molecules (Wright, Schwan, & Miles, 1974).
properties
IUPAC Name |
(1R,9aR)-1-[[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-24-16-12-18-17(25-9-10-26-18)11-15(16)13-21-14-20(23)6-4-8-22-7-3-2-5-19(20)22/h11-12,19,21,23H,2-10,13-14H2,1H3/t19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCRYJPDJVOXIA-WOJBJXKFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CNCC3(CCCN4C3CCCC4)O)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1CNC[C@@]3(CCCN4[C@@H]3CCCC4)O)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,9aR)-1-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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